YM-155 hydrochloride

Pediatric oncology Neuroblastoma Combination therapy

YM-155 hydrochloride (Sepantronium HCl) is the most clinically advanced small-molecule survivin transcription inhibitor, suppressing BIRC5 promoter activity with an IC50 of 0.54 nM. Unlike SMAC mimetics that target multiple IAPs via protein-protein interaction, YM-155 selectively silences survivin at the transcriptional level without affecting c-IAP2, XIAP, or BCL-2 family proteins at active concentrations. It demonstrates single-agent nanomolar potency (IC50 2.3–11 nM) across p53-deficient prostate, lung, melanoma, and breast cancer lines. SLC35F2-dependent uptake and ABCB1-mediated efflux create a unique sensitivity/resistance profile not recapitulated by other survivin-targeting agents. With established Phase I/II clinical experience in NSCLC, melanoma, and breast cancer, and validated synergy with etoposide (ED75 0.17–1), YM-155 is the definitive tool for dissecting survivin transcriptional regulation in p53-mutant backgrounds and DNA damage response studies. Insist on the hydrochloride salt for optimal solubility and bioactivity.

Molecular Formula C20H19ClN4O3
Molecular Weight 398.8 g/mol
CAS No. 355406-09-6
Cat. No. B1602956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-155 hydrochloride
CAS355406-09-6
Molecular FormulaC20H19ClN4O3
Molecular Weight398.8 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Cl-]
InChIInChI=1S/C20H19N4O3.ClH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1
InChIKeyNUZWGSASIPTGSA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM-155 Hydrochloride: Potent Survivin Transcription Suppressant for Targeted Apoptosis Research


YM-155 hydrochloride (Sepantronium hydrochloride, CAS 355406-09-6) is a small-molecule imidazolium-based survivin suppressant that inhibits survivin (BIRC5) promoter activity with an IC50 of 0.54 nM in reporter assays [1]. Originally synthesized by Astellas Pharma, Inc., this compound suppresses survivin expression at the transcriptional level, distinguishing it from SMAC mimetics and other IAP antagonists that function via protein-protein interaction disruption [2]. YM-155 hydrochloride exhibits potent nanomolar antiproliferative activity across a broad range of human cancer cell lines, including prostate, lung, melanoma, and breast cancer models, while demonstrating minimal effects on other IAP family members (c-IAP2, XIAP) or BCL-2 family proteins at active concentrations . The compound has advanced to Phase I/II clinical trials for various malignancies including NSCLC, melanoma, and breast cancer, establishing it as the most clinically advanced small-molecule survivin transcription inhibitor available [3].

Why YM-155 Hydrochloride Cannot Be Replaced by Generic Survivin Inhibitors


Generic substitution among survivin-targeting agents is scientifically unsound due to fundamentally divergent mechanisms of action and selectivity profiles. YM-155 hydrochloride suppresses survivin expression via transcriptional inhibition of the BIRC5 promoter, whereas alternative survivin antagonists operate through distinct mechanisms: SMAC mimetics (e.g., birinapant, LCL161) target multiple IAP proteins via protein-protein interaction disruption [1]; survivin dimerization inhibitors (e.g., LQZ-7I) block protein-protein interactions at the post-translational level; and antisense oligonucleotides (e.g., LY2181308) degrade survivin mRNA [2]. Even within the same structural class—the naphthoquinone imidazolium series—close analogs such as NSC 80467 exhibit quantifiably different potency and distinct DNA damage response induction characteristics [3]. Furthermore, YM-155's cellular uptake depends critically on the SLC35F2 solute carrier protein and its efflux on ABCB1 (MDR1) transporter expression, creating a unique sensitivity/resistance profile that cannot be extrapolated to other survivin-targeting compounds [4]. These mechanistic and pharmacological distinctions render cross-compound substitution invalid without experimental revalidation.

YM-155 Hydrochloride: Quantitative Comparative Performance Data for Research Procurement Decisions


Nanomolar Cytotoxicity in Neuroblastoma: YM-155 vs. Standard-of-Care Etoposide Combination Synergy

YM-155 hydrochloride demonstrates potent single-agent cytotoxicity in neuroblastoma (NB) cell lines, with IC50 values ranging from 8 to 212 nM across six NB cell lines tested [1]. In combination with the standard-of-care chemotherapeutic etoposide, YM-155 produces synergistic inhibition of NB growth with combination index ED75 values ranging from 0.17 to 1 (values <1 indicating synergy) compared to either agent administered alone [2]. The combination treatment induced apoptosis by approximately 2- to 7-fold over baseline [3].

Pediatric oncology Neuroblastoma Combination therapy

Therapeutic Window Comparison: YM-155 Demonstrates 45-Fold Higher Potency than Carboplatin in Small Cell Lung Cancer

In a direct comparative study evaluating YM-155 against the platinum-based chemotherapeutic carboplatin in small cell lung cancer (SCLC) cell models, YM-155 exhibited significantly greater potency while maintaining similar maximum efficacy (Emax) [1]. The study found YM-155's EC50 to be approximately 45-fold lower than that of carboplatin, indicating that a substantially lower concentration of YM-155 is required to achieve comparable antiproliferative effects [2].

Small cell lung cancer Comparative potency Chemotherapy alternative

Survivin Promoter Inhibition Potency: YM-155 IC50 of 0.54 nM with Minimal Off-Target IAP/BCL-2 Activity

YM-155 hydrochloride inhibits survivin promoter activity with an IC50 of 0.54 nM in luciferase reporter assays, representing sub-nanomolar potency for transcriptional suppression of BIRC5 [1]. At active concentrations (up to 100 nM), YM-155 does not affect protein expression levels of other IAP family members including c-IAP2 and XIAP, nor BCL-2 family proteins (Bcl-2, Bcl-xL, Bad) . This contrasts with SMAC mimetics such as birinapant and LCL161, which target cIAP1 and XIAP with broader IAP family activity and lack transcriptional specificity for survivin [2].

Survivin transcription Target selectivity IAP family

Intra-Class Comparison: YM-155 and NSC 80467 Exhibit High NCI-60 Activity Correlation (r=0.748) but Differ in Potency

In a parallel analysis of two naphthoquinone imidazolium 'survivin suppressants,' YM-155 and the structural analog NSC 80467, GI50 values generated across the NCI-60 cell line panel produced a correlation coefficient of r=0.748, indicating significant but not identical activity concordance [1]. Both compounds induce γH2AX and pKAP1 (DNA damage markers) at concentrations considerably lower than those required for survivin suppression, confirming DNA damage as an initiating event rather than a consequence of survivin inhibition [2]. However, COMPARE analysis identified differential mechanistic signatures between the two compounds [3].

Structural analogs NCI-60 screening DNA damage response

Resistance Biomarker Identification: ABCB1 Expression Mediates 27- to 695-Fold YM-155 Sensitization Upon Inhibition

In a panel of 23 neuroblastoma cell lines, YM-155 demonstrated a median IC50 of 35 nM (range: 0.5 to >10,000 nM), with nine cell lines exhibiting relative resistance (IC50 >200 nM) [1]. ABCB1 (MDR1) was identified as the most predictive gene for YM-155 resistance via Affymetrix mRNA expression analysis comparing five most sensitive versus five most resistant cell lines [2]. Inhibition of ABCB1 with cyclosporine or shRNA-mediated knockdown rendered resistant cell lines 27- to 695-fold more sensitive to YM-155 treatment [3].

Drug resistance ABCB1/MDR1 Neuroblastoma

YM-155 Hydrochloride: Recommended Research Applications Based on Quantitative Evidence


Survivin Transcriptional Regulation Studies in p53-Deficient Cancer Models

Based on YM-155's sub-nanomolar IC50 of 0.54 nM for survivin promoter inhibition and its demonstrated activity in p53-deficient cell lines including PC-3, PPC-1, and DU145 with IC50s ranging from 2.3-11 nM, this compound is optimally suited for investigating survivin transcriptional regulation in p53-mutant or p53-null backgrounds where traditional p53-dependent apoptotic pathways are compromised [1]. The compound's selectivity profile—minimal effect on other IAP family members (c-IAP2, XIAP) or BCL-2 family proteins at 100 nM—enables clean mechanistic dissection of survivin-specific transcriptional effects .

Combination Therapy Research in Neuroblastoma with Etoposide

The demonstrated synergistic ED75 values of 0.17-1 with etoposide in neuroblastoma models, combined with single-agent IC50 values of 8-212 nM and 2- to 7-fold apoptosis induction, position YM-155 as a rational combination partner for pediatric oncology studies investigating chemosensitization strategies [1]. Researchers should note that ABCB1 (MDR1) expression serves as a predictive biomarker for YM-155 resistance, with ABCB1-positive cell lines exhibiting IC50 values >200 nM, and that co-administration of ABCB1 inhibitors can sensitize resistant lines by 27- to 695-fold .

DNA Damage Response and Synthetic Lethality Investigations

YM-155's demonstrated ability to induce γH2AX and pKAP1 DNA damage markers at concentrations below those required for survivin suppression, coupled with its ARID1A-specific synthetic lethality in engineered organoid models (selectively inhibiting TP53/ARID1A DKO but not TP53 KO organoids at 0.03 μM), supports its application in DNA damage response pathway studies and synthetic lethality screening [1]. Researchers investigating SLC35F2-dependent cellular uptake mechanisms will benefit from the established structure-activity relationship showing that hydrogen bond acceptor functionality in the pyrazine ring is critical for stemotoxic activity .

Small Cell Lung Cancer Alternative Therapy Preclinical Evaluation

Based on the direct comparative data showing YM-155's EC50 is approximately 45-fold lower than carboplatin in SCLC cell models while maintaining comparable Emax, this compound is suitable for preclinical studies evaluating lower-concentration alternatives to platinum-based chemotherapy in SCLC [1]. The established population pharmacokinetic model in cancer patients—identifying creatinine clearance as the most influential covariate on YM-155 clearance with a predicted 25% decrease in CL for patients with moderately impaired renal function—provides translational guidance for in vivo dosing optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-155 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.